molecular formula C21H36O7 B1249343 Feigrisolide C

Feigrisolide C

Cat. No. B1249343
M. Wt: 400.5 g/mol
InChI Key: HQBGZNNKSCTNKH-JWFKEXIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Feigrisolide C is a natural product found in Streptomyces griseus and Streptomyces with data available.

Scientific Research Applications

Synthesis and Structure

Feigrisolide C, a complex compound, has been a subject of interest in synthetic chemistry. Researchers attempted to synthesize its structure via ring-closing olefin metathesis reaction, a method highlighting the challenges in replicating natural compounds in a lab setting. The physical characteristics of the synthetic samples, however, did not match those of the natural sample, indicating discrepancies between synthesized and natural forms (Kim, Jung, Sung, Lim, & Lee, 2005). Further studies led to a structural revision of feigrisolide C, correcting its original macrodiolide structure and confirming the true structure through total synthesis (Kim, Jung, & Lee, 2005).

Antibacterial and Antifungal Properties

Feigrisolide C has demonstrated significant potential in the field of antibacterial and antifungal research. Isolated from Streptomyces griseus, it was found to exhibit medium inhibitory effects on certain enzymes and showed strong antibacterial activities, specifically against certain bacteria. This discovery positions feigrisolide C as a promising candidate for developing new antibiotics and antifungal agents (Tang, Sattler, Thiericke, Grabley, & Feng, 2000). Additionally, a recent study in 2022 revealed that feigrisolide C, along with another compound, significantly inhibited the growth of a pathogenic fungus affecting wheat, suggesting its potential application in agriculture, specifically in managing wheat blast disease (Rabby, Chakraborty, Gupta, Rahman, Paul, Mahmud, Rahat, Jankuloski, & Islam, 2022).

properties

Product Name

Feigrisolide C

Molecular Formula

C21H36O7

Molecular Weight

400.5 g/mol

IUPAC Name

(1S,2S,5S,8R,9R,12S,14R)-8-hydroxy-5-[(2R)-2-hydroxybutyl]-2,9,12-trimethyl-4,11,17-trioxabicyclo[12.2.1]heptadecane-3,10-dione

InChI

InChI=1S/C21H36O7/c1-5-15(22)11-17-6-8-18(23)13(3)20(24)26-12(2)10-16-7-9-19(27-16)14(4)21(25)28-17/h12-19,22-23H,5-11H2,1-4H3/t12-,13+,14-,15+,16+,17-,18+,19-/m0/s1

InChI Key

HQBGZNNKSCTNKH-JWFKEXIPSA-N

Isomeric SMILES

CC[C@H](C[C@@H]1CC[C@H]([C@H](C(=O)O[C@H](C[C@H]2CC[C@H](O2)[C@@H](C(=O)O1)C)C)C)O)O

Canonical SMILES

CCC(CC1CCC(C(C(=O)OC(CC2CCC(O2)C(C(=O)O1)C)C)C)O)O

synonyms

feigrisolide C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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